molecular formula C11H14BrNO2S B1523277 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide CAS No. 1044924-09-5

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Cat. No. B1523277
M. Wt: 304.21 g/mol
InChI Key: KSSKLCBHWXGCIQ-UHFFFAOYSA-N
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Description

“4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide” is a chemical compound. It has been mentioned in a study on the synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives . The benzothiadiazine derivative 2c, 2-(4-bromobenzyl)-3-phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, was found to be potent against Leishmania donovani .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Unexpected Reactions with Sulfur Dioxide : A study describes an unexpected outcome from the interaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides through a process involving sulfur dioxide insertion and intramolecular cyclization, catalyzed by copper(i) bromide (Luo et al., 2015).
  • Syntheses from Thioxane : Detailed syntheses of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide were described, showcasing a range of reactions including those with primary amines and diamines, leading to compounds with potential biological activities (Asinger et al., 1981).
  • Innovative Annulation Methods : A study explored the use of bromoethylsulfonium salt for synthesizing six- and seven-membered rings from 1,2-/1,3-aminoalcohols, yielding heterocyclic compounds like morpholines and benzoxazepines, showcasing the versatility of these reagents in producing various cyclic structures (Yar et al., 2009).

Medicinal Chemistry and Biological Applications

  • Building Blocks in Medicinal Chemistry : Research highlights the importance of thiomorpholine and its 1,1-dioxide variant as crucial components in medicinal chemistry, with some analogues entering human clinical trials. Novel bridged bicyclic thiomorpholines were synthesized, showcasing their potential as innovative building blocks for drug development (Walker & Rogier, 2013).
  • Catalysis in Green Chemistry : A study demonstrated the synthesis of thiomorpholine 1,1-dioxides through a double Michael addition reaction catalyzed by boric acid/glycerol in water, emphasizing a green and efficient method for producing these compounds with good to excellent yields (Halimehjnai et al., 2013).

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKLCBHWXGCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Synthesis routes and methods I

Procedure details

2.18 ml (15.5 mmol) of triethylamine are added to a colorless suspension of 1.28 g (5 mmol) of 4-bromobenzyl bromide and 944 mg (5.5 mmol) thiomorpholine-1,1-dioxide hydrochloride in 15 ml DMF. After 3 h at RT, the reaction mixture is partitioned between CH2Cl2 and H2O. The aqueous phase is re-extracted four times with CH2Cl2. The combined organic extracts are washed with water, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
944 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a well stirred suspension of thiomorpholine 1,1-dioxide (0.36 g, 2.7 mmol) and potassium carbonate (0.37 g, 2.7 mmol) in acetone (5 mL) was added 1-bromo-4-chloromethyl-benzene (0.50 g, 2.4 mmol). The mixture was stirred for 48 hours at room temperature. The mixture was filtered and the volatiles were evaporated. The residue was suspended in ether (100 mL), filtered and evaporated to a solid. The material was purified via chromatography utilizing an ISCO automated purification apparatus (24 g silica gel column 10%→100% ethyl acetate in hexane). 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide was isolated as a white solid (0.72 g, 97%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.47 (d, J=7.6 Hz, 2H), 7.19 (d, J=7.7 Hz, 2H), 3.60 (s, 2H), 3.08-2.94 (m, 8H). MS=304, 306 (MH)+.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Yield
97%

Synthesis routes and methods III

Procedure details

A mixture of thiomorpholine 1,1-dioxide (270 mg, 2.0 mmol) in DMF (10 ml) was prepared at room temperature and sodium hydride (60 wt % in oil, 96 mg, 2.40 mmol) added in one portion and the mixture stirred at room temperature for 1 h. 1-Bromo-4-(bromomethyl)benzene was then added in one portion and the mixture stirred overnight for 17.5 h under argon. The mixture was then quenched with saturated aqueous ammonium chloride solution (10 ml) and diluted with ethyl acetate (30 ml). The mixture was partitioned and the aqueous layer removed. The organic layers were then washed with 5% aqueous lithium chloride solution (2×10 ml), brine (10 ml), dried over magnesium sulphate and the solvent removed under reduced pressure. The crude product was then purified by column (0-5% methanol/dichloromethane) to afford 4-(4-bromobenzyl)thiomorpholine 1,1-dioxide as a colourless solid (283 mg, 0.93 mmol, 47%).
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromobenzyl bromide (1.0 g, 4.0 mmol), triethylamine (0.84 mL, 6.0 mmol) and thiomorpholine 1,1-dioxide (1.09 g, 8.0 mmol) in THF (10 mL) was stirred at ambient temperature for 16 h. The solvent was evaporated and the resultant residue diluted with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (2×50 mL). The combined organic layer was dried over sodium sulfate, filtered and evaporated to afford the title compound (0.90 g, 74%). 1H NMR (CDCl3, 300 MHz): 7.50-7.44 (m, 2H), 7.22-7.16 (m, 2H), 3.60 (s, 2H), 3.09-3.02 (m, 4H), 3.00-2.94 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods V

Procedure details

4-bromobenzaldehyde (150 mg, 0.811 mmol) was placed in a flask that was subsequently evacuated and backfilled with nitrogen (3×). Tetrahydrofuran (8107 μl) and thiomorpholine 1,1-dioxide (110 mg, 0.811 mmol) were then added and the reaction was allowed to stir at room temperature for 1 hour. Sodium triacetoxyborohydride (258 mg, 1.216 mmol) was weighed and quickly added to the solution (flask was uncapped during addition). The reaction was stirred at room temperature overnight. The reaction was diluted in ethyl acetate and washed with aqueous sodium bicarbonate. The organic layer was extracted and the aqueous layer was extracted 3× with ethyl acetate. All organics were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was purified via HPLC to yield the title compound. LRMS (APCI) calc'd for C11H15BrNO2S [M+H]+: 304. Found: 304.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
8107 μL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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